molecular formula C4H4BrNS B1268858 5-Bromo-3-methylisothiazole CAS No. 20493-60-1

5-Bromo-3-methylisothiazole

Cat. No. B1268858
CAS RN: 20493-60-1
M. Wt: 178.05 g/mol
InChI Key: XSVSPKKXQGNHMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Bromo-3-methylisothiazole and its derivatives can be synthesized through multiple methods. For instance, 5-bromoisothiazoles can be attacked by nucleophiles to give 5-alkoxy- and 5-hydroxyisothiazoles, with hydrolytic decomposition of the appropriate 5-diazonium fluoroborate leading to the synthesis of 4-Bromo-5-hydroxy-3-methylisothiazole (Stocks, Waite, & Wooldridge, 1971). Additionally, premixed ethyl carbamate, thionyl chloride, and pyridine in boiling benzene or toluene can convert substituted furans into 5-acylisothiazoles regiospecifically (Guillard et al., 2001).

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-methylisothiazole derivatives has been characterized through various spectroscopic techniques. Synthesis and crystal structure analysis of specific derivatives, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, provide insights into the molecular configuration and intermolecular interactions within these compounds (Anuradha et al., 2014).

Chemical Reactions and Properties

5-Bromo-3-methylisothiazole participates in a variety of chemical reactions, demonstrating its versatility as a synthetic intermediate. For example, its reaction with secondary dialkylamines like pyrrolidine and morpholine can yield 3-amino-substituted derivatives in high yields (Kalogirou & Koutentis, 2014). Such reactions underscore the compound's utility in producing a wide range of chemically active products.

Scientific Research Applications

Chemical Transformations and Derivatives

5-Bromo-3-methylisothiazole is a versatile compound in chemical synthesis. Studies have demonstrated its utility in creating various chemical derivatives. For instance, it can be converted into 5-alkoxy- and 5-hydroxyisothiazoles through nucleophilic attacks, as shown in research focusing on the tautomeric state of these hydroxyisothiazoles (Stocks, Waite, & Wooldridge, 1971). Similarly, the preparation of 5-bromo-3-phenylisothiazole-4-carboxylic acid and its subsequent conversion into various derivatives like methylthio, sulfoxide, and sulfone has been studied (Naito, Nakagawa, & Takahashi, 1968).

Synthesis of Novel Compounds

Research has also explored the synthesis of new compounds using 5-Bromo-3-methylisothiazole. For example, the synthesis of thienoisothiazoles, where 5-Bromo-3-methylisothiazole is utilized to produce novel derivatives, has been investigated. These derivatives show potential in various applications, including medicinal chemistry (James & Krebs, 1982).

Pharmaceutical Research

In pharmaceutical research, 5-Bromo-3-methylisothiazole has shown potential as a building block for developing antifungal agents. For example, the synthesis of 4-nitroisothiazoles as potential antifungal agents, where 5-Bromo-3-methylisothiazole played a crucial role, has been explored (Albert, O'Brien, & Robins, 1980).

Corrosion Inhibition Studies

The compound has been studied for its potential in corrosion inhibition. A study on the inhibition of mild steel corrosion in hydrochloric acid solution explored the effectiveness of triazole derivatives, including derivatives of 5-Bromo-3-methylisothiazole (Hassan, Abdelghani, & Amin, 2007).

Safety And Hazards

The safety information for 5-Bromo-3-methylisothiazole includes a warning signal word and the hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

5-bromo-3-methyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-2-4(5)7-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVSPKKXQGNHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344988
Record name 5-Bromo-3-methylisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methylisothiazole

CAS RN

20493-60-1
Record name 5-Bromo-3-methylisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20493-60-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methylisothiazole
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Record name 5-Bromo-3-methyl-isothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
D Buttimore, DH Jones, R Slack… - Journal of the Chemical …, 1963 - pubs.rsc.org
… The aldehyde was prepared in better yield from 5-lithio-3-methylisothiazole (from 5-bromo-3-methylisothiazole and butyl-lithium) and dimethylformamide at-70". Bromination of 3-…
Number of citations: 17 pubs.rsc.org
MPL Caton, DH Jones, R Slack… - Journal of the Chemical …, 1964 - pubs.rsc.org
… Acidification and crystallisation from ethanolic dimethylformamide gave 5-brOmO3-methylisothiazole-4-carboxylic acid (8.0 g., 52%), prisms, mp 223-225' …
Number of citations: 46 pubs.rsc.org
IDH Stocks, JA Waite, KRH Wooldridge - Journal of the Chemical …, 1971 - pubs.rsc.org
… Similarly 5-bromo-3methylisothiazole (6) gave the 5-butoxy-compound (7 ; R = Bun) , which formed 4-bromo-5-butoxy-3methylisothiazole (9; R = Bun) on bromination. The dibromo-…
Number of citations: 7 pubs.rsc.org
IC Christoforou, PA Koutentis - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
Regioselective palladium catalysed coupling reactions are achieved in good to high yields, starting from either 3,5-dichloro- or 3,5-dibromoisothiazole-4-carbonitriles 1 and 2, providing …
Number of citations: 35 pubs.rsc.org
AH Albert, DE O'Brien… - Journal of Heterocyclic …, 1980 - Wiley Online Library
… It is interesting to note that 4-amino-5-bromo-3methylisothiazole (6) which might be considered a metabolic product of I, showed no antifungal properties in uitro. The effect upon …
Number of citations: 7 onlinelibrary.wiley.com
DA De Bie, HC Van der Plas - Tetrahedron Letters, 1968 - Elsevier
… Treatment of 5-bromo-3-methylisothiazole(I, X= Br) with the fourfold molar amodnt of potassium amide in liquid ammonia at-33'for 5 min. yields the isomeric 4-bromo-3-methylisothiazole(…
Number of citations: 24 www.sciencedirect.com
DA De Bie, HC Van der Plas… - Recueil des Travaux …, 1973 - Wiley Online Library
… and 5-bromo-3-methylisothiazole, only 4-bromo-3-methylisothiazole is formed. It seems of interest to study these last-mentioned reactions in more detail in order to explain this …
Number of citations: 20 onlinelibrary.wiley.com
MPL Caton, GCJ Martin, DL Pain - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
… The di-isothiazolyl sulphide (I) was prepared from 5-bromo-3-methylisothiazole and sodium sulphide in dimethylforrnamide but the reaction was erratic and gave poor yields. In one …
Number of citations: 4 pubs.rsc.org
A Holland, R Slack, TF Warren… - Journal of the Chemical …, 1965 - pubs.rsc.org
… Recrystallisation from light petroleum (bp 60-80") gave 4-amino-5-bromo3-methylisothiazole (15 g., 78y0), mp 54-55" (Found: Br, 41.1; S, 16.4. C,H,BrN,S requires Br, 41.4; S, 16.6%); …
Number of citations: 17 pubs.rsc.org
KRH Wooldridge - Advances in Heterocyclic Chemistry, 1972 - Elsevier
… De Bie and van der P1 as124 treated 5-bromo-3-methylisothiazole with four equivalents of potassium amide in liquid ammonia at - 33" and obtained an 85% yield of 4-bromo-3-…
Number of citations: 45 www.sciencedirect.com

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